molecular formula C20H22N2O5 B2797975 N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1798485-96-7

N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No. B2797975
CAS RN: 1798485-96-7
M. Wt: 370.405
InChI Key: MQPSHJUULOPJRS-UHFFFAOYSA-N
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Description

N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

The chemical compound N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide, related to a class of compounds with varied biological activities, is synthesized and structurally characterized through various chemical processes. These compounds crystallize as centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions involving the amide and carbonyl moiety of the lactone group of adjacent molecules. Supramolecular aggregation is controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding, highlighting their potential for further chemical transformations and applications in material science (K. Kranjc et al., 2012).

Novel Mannich Bases Synthesis

In another study, novel mannich bases containing the core structure of N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide were synthesized. These bases were developed through a condensation reaction between specific benzamide derivatives and isatin, followed by a Mannich reaction with cyclic secondary amines. This synthesis pathway resulted in excellent yields and provided compounds with potential biological activities, which were characterized by NMR, Mass, IR, and Elemental analysis (L. Ravindranath et al., 2009).

Antitubercular Activity

A significant application of related compounds includes their design, synthesis, and evaluation for anti-tubercular activity. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant activity with low inhibitory concentrations, highlighting their potential as potent anti-tubercular agents. The study emphasizes the importance of structural modifications to enhance biological activity against specific targets (S. Srinivasarao et al., 2020).

properties

IUPAC Name

N-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14-11-17(12-19(24)26-14)27-16-7-9-22(10-8-16)18(23)13-21-20(25)15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPSHJUULOPJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide

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